(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid is a chiral compound widely utilized in organic synthesis, particularly in the pharmaceutical industry. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its utility as an intermediate in synthesizing various biologically active molecules and pharmaceuticals. The compound is identified by the CAS number 53940-90-2 and has a molecular formula of CHNO with a molecular weight of 231.29 g/mol .
This compound is typically derived from amino acids, specifically L-tert-leucine, through protective group chemistry. The Boc protecting group is commonly used to shield the amino functionality during synthetic procedures, allowing for selective reactions at other functional sites within the molecule.
(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid is classified as an amino acid derivative. Its structure includes a chiral center, making it significant for applications requiring stereochemistry in biological systems.
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid generally involves the following steps:
In industrial applications, the synthesis may be scaled up using continuous flow reactors and automated systems to optimize yield and purity. Reaction conditions are carefully controlled to minimize side reactions and maximize product formation .
(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid can undergo various chemical transformations:
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid primarily involves its role as a protective group for amines in organic synthesis. The Boc group prevents unwanted reactions at the amino site while allowing other functional groups to participate in chemical transformations.
The compound's ability to form chiral centers during synthesis makes it invaluable in creating biologically active compounds that require specific stereochemistry for efficacy in pharmacological applications .
(S)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid finds extensive applications in:
The stereoselective construction of the α,α-disubstituted valine scaffold in (S)-2-((tert-butoxycarbonyl)amino)-2,3-dimethylbutanoic acid requires specialized methodologies due to the sterically congested quaternary carbon center. Three primary strategies dominate:
Evans Chiral Auxiliary Approach: Achiral imides derived from 2,3-dimethylbutanoic acid are coupled with chiral oxazolidinones (e.g., 4-benzyl- or 4-phenyl-substituted). Diastereoselective enolization at −78°C using dibutylboron triflates and tertiary amine bases generates (Z)-boron enolates. Subsequent electrophilic amination with azodicarboxylates achieves α-amino functionalization with >98% de, followed by auxiliary cleavage and Boc protection [8].
Transition Metal-Catalyzed Asymmetric Hydrogenation: Enantioselective reduction of α-enamido-β-keto esters using Ru-BINAP complexes delivers α-amino acid precursors with 90–95% ee. Critical parameters include ligand steric bulk (e.g., Tol-BINAP > Xyl-BINAP) and solvent polarity (e.g., methanol > DCM) [7] [8].
Biocatalytic Resolution: Racemic N-acetyl-2,3-dimethylvaline undergoes kinetic resolution via acylases (e.g., Aspergillus oryzae enzymes), providing (S)-enantiomers with 99% ee but <50% maximum yield. Engineering Candida antarctica lipase B mutants improves efficiency (E > 200) for ester hydrolysis [7].
Table 1: Performance Comparison of Stereoselective Synthesis Methods
Method | Yield (%) | ee (%) | Key Limitation |
---|---|---|---|
Evans Auxiliary | 70–75 | >98 | Multi-step auxiliary attachment |
Ru-Catalyzed Hydrogenation | 85–92 | 90–95 | Sensitivity to β-keto ester hydrolysis |
Enzymatic Resolution | 45 (theoretical max) | 99 | Low atom economy |
The acid-labile tert-butoxycarbonyl (Boc) group shields the α-amino functionality during peptide elongation while enabling orthogonal deprotection under mild acidic conditions. Key challenges include:
Table 2: Boc Protection/Deprotection Optimization Parameters
Parameter | Optimal Conditions | Undesired Outcome |
---|---|---|
Activation Reagent | HATU, DIPEA (0°C) | HOBt/DIC causes 5% racemization |
Deprotection Reagent | 30% TFA in DCM (20 min) | HCl/dioxane induces tert-butyl ester formation |
Solvent System | Anhydrous DMF | THF reduces coupling kinetics by 70% |
Integrating (S)-2,3-dimethylvaline into peptide chains demands tailored synthetic platforms:
Automation Compatibility: SPPS enables synthesis of peptidomimetics like 3CLpro inhibitors where the dimethylvaline occupies P2/P4 sites, enhancing protease resistance [1] [5].
Solution-Phase Synthesis:
Table 3: SPPS vs. Solution-Phase for Dimethylvaline Incorporation
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Coupling Yield/Step | 95–97% (with microwave) | 98–99% |
Purification | Simple filtration | Column chromatography |
Scalability | ≤0.1 mmol scale | Multi-gram scale |
Steric Tolerance | Moderate (PEG resins help) | High |
Constructing the chiral quaternary carbon center directly via C–N bond formation represents a convergent strategy:
Figure 1: Bifunctional Mechanism of Cu(II)/Hydroxamic Acid Catalysis [6]
[Cu]²⁺─O H─N(amide) │ │ │ Ketone=C=O∙∙∙H─O─Catalyst → Enolization → C─N bond formation
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9